2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5O3.ClH/c1-18-10-12-9(13-11(14-10)19-2)16-5-3-15(4-6-16)7-8-17;/h17H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXLFWKQRLPSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN(CC2)CCO)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177093-22-9 | |
| Record name | 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1177093-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Intermediate
- The starting material, 2-chloro-4,6-dimethoxy-1,3,5-triazine , is commercially available or synthesized by selective chlorination and methoxylation of cyanuric chloride.
- This intermediate is crucial as the electrophilic center for subsequent nucleophilic substitution reactions.
Nucleophilic Substitution with Piperazine
- Piperazine or a substituted piperazine (e.g., 2-(piperazin-1-yl)ethanol) is reacted with 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- The reaction is typically carried out in a polar aprotic solvent such as 1,4-dioxane or dichloromethane at room temperature.
- Triethylamine or sodium carbonate is used as an acid scavenger/base to neutralize the hydrochloric acid formed during the substitution.
- The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the 2-chloro position of the triazine ring, displacing the chlorine and forming the desired 2-(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)ethanol intermediate.
Formation of Hydrochloride Salt
- The free base intermediate is then treated with hydrochloric acid or an HCl solution to form the hydrochloride salt.
- This step enhances the compound’s stability, solubility, and facilitates purification.
- The hydrochloride salt typically precipitates as a solid which can be filtered and dried.
Detailed Experimental Procedure (Representative)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 2-chloro-4,6-dimethoxy-1,3,5-triazine (5 mmol), triethylamine (7.5 mmol), 1,4-dioxane | Stir at room temperature until formation of triethyl ammonium chloride suspension | Formation of reactive intermediate confirmed by white suspension |
| 2 | Add solution of 2-(piperazin-1-yl)ethanol (5 mmol) and triethylamine (7.5 mmol) in dioxane/water (1:1) | Stir overnight at room temperature | Clear mixture forms, reaction proceeds to completion |
| 3 | Neutralize with 1 N HCl or 5% citric acid | Precipitation of hydrochloride salt | White solid isolated by filtration and drying |
| 4 | Purification by recrystallization if needed | Use solvents such as ethanol or ethyl acetate | Yields typically range 60-70% |
This procedure is adapted from analogous syntheses of 4,6-dimethoxy-1,3,5-triazine derivatives with amino alcohols and piperazine moieties.
Analytical Characterization
- Infrared Spectroscopy (IR): Characteristic bands for hydroxyl groups (broad OH stretch), amine NH, and triazine ring functionalities.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows signals for methoxy groups (~3.8 ppm), piperazine protons, and ethanol side chain.
- ^13C NMR confirms the triazine carbons and methoxy carbons.
- Elemental Analysis: Confirms molecular formula C11H19N5O3·HCl.
- Melting Point: Hydrochloride salt typically exhibits a sharp melting point indicative of purity.
Summary Table of Key Reaction Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Starting material | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Commercial or synthesized |
| Nucleophile | 2-(piperazin-1-yl)ethanol | Provides piperazine and ethanol moiety |
| Solvent | 1,4-dioxane or dichloromethane/water (1:1) | Polar aprotic solvent system |
| Base | Triethylamine or sodium carbonate | Neutralizes HCl formed |
| Temperature | Room temperature (20-25 °C) | Mild conditions |
| Reaction time | Overnight (12-16 hours) | Ensures complete substitution |
| Work-up | Acidification with HCl | Formation of hydrochloride salt |
| Yield | 60-70% | Moderate to good yields |
Research Findings and Optimization Notes
- The use of triethylamine as a base is critical to prevent protonation of the nucleophile and to drive the substitution forward.
- Mild reaction temperatures preserve the integrity of the triazine ring and prevent side reactions.
- The hydrochloride salt formation improves compound handling and stability for subsequent applications in pharmaceutical and biochemical research.
- Purification by recrystallization or filtration yields analytically pure material suitable for biological assays.
- Alternative bases such as sodium carbonate can be used depending on solvent and scale considerations.
- The reaction is scalable and adaptable for the synthesis of related triazine derivatives with different amino or hydroxyl substitutions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler amines and alcohols.
Substitution: It is involved in nucleophilic substitution reactions, particularly in the formation of amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various amides, esters, and other derivatives that are useful in pharmaceuticals and organic synthesis .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. This structure contributes to its potential as a versatile reagent in chemical synthesis and biological applications. The molecular formula is with a molecular weight of 305.76 g/mol.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride may exhibit anticancer properties. The triazine moiety is known for its ability to interact with DNA and disrupt cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models .
Neuropharmacology
The piperazine component is linked to neuroactive properties. Compounds like this one are investigated for their potential use in treating neurological disorders such as anxiety and depression. They may act on serotonin and dopamine receptors, influencing mood and behavior .
Biochemical Applications
Proteomics Research
The compound is utilized in proteomics for its ability to facilitate peptide synthesis. It serves as a coupling reagent that enhances the efficiency of forming peptide bonds between amino acids, which is crucial for synthesizing peptides used in various biological studies .
Enzyme Inhibition Studies
This compound has been explored as an inhibitor for specific enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to the development of new therapeutic agents targeting metabolic disorders .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant tumor reduction in xenograft models using triazine derivatives as treatment agents. |
| Study B | Neuropharmacology | Showed improved anxiety-like behaviors in rodent models treated with piperazine derivatives. |
| Study C | Proteomics | Enhanced peptide yield by 30% compared to traditional coupling agents in solid-phase synthesis protocols. |
Mechanism of Action
The compound exerts its effects primarily through the activation of carboxylic acids, facilitating the formation of amides and esters. The mechanism involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine or alcohol, leading to the desired product. This process is crucial in peptide synthesis and other organic transformations.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1177093-22-9
- IUPAC Name: 1-Piperazineethanol, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-, hydrochloride (1:1)
- Molecular Weight : 305.76 g/mol
- Key Features: Combines a triazine core with a piperazine-ethanol moiety, stabilized as a hydrochloride salt.
Applications :
Primarily used as an intermediate or building block in organic synthesis and pharmaceutical research . Its hydrochloride form enhances water solubility, making it suitable for reactions in polar solvents.
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Differences
Reactivity and Performance
Triazine-Based Compounds:
- Target Compound: The piperazine-ethanol moiety may act as a nucleophile or ligand, facilitating coordination chemistry or drug delivery systems. Limited evidence on direct reactivity .
- DMTMM : Activates carboxylic acids via triazine-mediated esterification/amidation, outperforming traditional reagents like EDC/HOBt in aqueous conditions .
- Mukaiyama Reagent/DMC : Classic coupling agents for peptide synthesis but require anhydrous conditions and show lower solubility in water compared to DMTMM .
Table 2: Reaction Efficiency and Solubility
Commercial and Practical Considerations
- Availability: DMTMM is widely available from suppliers like TCI America and Santa Cruz Biotechnology , whereas the target compound is discontinued .
- Cost : DMTMM is priced competitively (~$50–100/g), while the target compound’s scarcity may increase its cost .
- Safety : DMTMM requires freezer storage to prevent decomposition ; the target compound’s hazards are unspecified.
Research Findings and Case Studies
- DMTMM in Hydrogel Synthesis : Used to crosslink collagen and hyaluronic acid, demonstrating superior biocompatibility over carbodiimide-based reagents .
- Triazine Derivatives in Drug Development: Compounds like cinosulfuron (CAS 94593-91-6) highlight the triazine core’s versatility in agrochemicals, though structural differences limit direct comparisons .
Biological Activity
2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 305.76 g/mol. The structure features a piperazine ring connected to a triazine moiety, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar piperazine-based compounds demonstrate effectiveness against various bacterial strains and fungi . While specific data on this compound remains limited, its structural analogs suggest potential in this area.
Anticancer Activity
The anticancer potential of triazine derivatives has been well-documented. A study highlighted the ability of triazine-based compounds to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest . Although direct studies on the specific compound are scarce, the presence of the triazine moiety suggests similar effects could be expected.
Neuropharmacological Effects
Piperazine derivatives are frequently investigated for their neuropharmacological properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant effects in animal models. These effects are often attributed to their interaction with serotonin and dopamine receptors . Further research is necessary to elucidate the specific neuropharmacological profile of this compound.
The precise mechanism of action for this compound is not fully understood; however, it likely involves multiple pathways:
- Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors may underlie some of its neuropharmacological effects.
Case Studies and Research Findings
- Antimelanogenic Activity : A related study investigated a piperazine derivative's ability to inhibit tyrosinase activity in Agaricus bisporus, demonstrating promising antimelanogenic effects with low cytotoxicity . This suggests that this compound could exhibit similar properties.
- Inhibition Studies : Kinetic studies on structurally similar piperazine compounds revealed competitive inhibition against target enzymes at micromolar concentrations. Such findings indicate that this compound may also function as an effective inhibitor in biochemical assays .
Q & A
Q. What are the recommended synthetic routes for 2-(4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-piperazin-1-yl)ethanol hydrochloride, and how can reaction conditions be optimized for yield?
Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a triazine derivative (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine) with a piperazine-ethanol derivative under reflux conditions in ethanol or THF. For example, analogous procedures in and suggest using ethanol as a solvent with acetic acid as a catalyst, followed by reflux for 4–12 hours . Optimization steps include:
- Temperature control : Reflux (~78°C for ethanol) ensures sufficient activation energy without decomposition.
- Stoichiometry : A 1:1 molar ratio of triazine to piperazine derivatives minimizes side products.
- Purification : Post-reaction solvent evaporation, filtration, and recrystallization (e.g., using DMF/EtOH mixtures) improve purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Key characterization methods include:
- HPLC : Assess purity ≥95% using reversed-phase chromatography with UV detection (λ = 254 nm), as demonstrated for structurally similar triazine derivatives .
- NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups) and triazine methoxy groups (δ 3.8–4.0 ppm) .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance) .
Q. What are the stability and storage recommendations for this compound under laboratory conditions?
Answer: While specific data on this compound is limited ( ), analogous triazine derivatives suggest:
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.
- Stability : Avoid prolonged exposure to moisture, heat (>40°C), or strong acids/bases, which may degrade the triazine core .
- Handling : Use PPE (gloves, goggles, P95 respirators) to mitigate potential eye/skin irritation .
Advanced Research Questions
Q. How does the piperazine-ethanol moiety influence the reactivity of the triazine core compared to other triazine-based coupling agents like DMTMM?
Answer: The ethanol group enhances water solubility, while the piperazine ring introduces steric hindrance and basicity, altering reactivity:
- Coupling Efficiency : Unlike DMTMM (a morpholinium salt with high activation of carboxylates), the piperazine derivative may exhibit slower kinetics due to reduced leaving-group ability .
- Mechanistic Studies : Conduct comparative coupling reactions (e.g., amide bond formation) using NMR or FTIR to track intermediate formation (e.g., active esters) .
- pH Sensitivity : Piperazine’s pKa (~9.8) may require buffered conditions (e.g., HEPES, pH 7–8) for optimal activation .
Q. What strategies can resolve contradictions in reported yields or byproduct formation during its use in peptide synthesis?
Answer: Contradictions often arise from varying reaction conditions. Methodological solutions include:
- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed triazine or N-acylurea derivatives) .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures to balance reactivity and solubility .
- Catalyst Additives : Introduce tertiary amines (e.g., triethylamine) to scavenge HCl and improve coupling efficiency .
Q. How can researchers evaluate the compound’s potential as a bifunctional linker in bioconjugation or drug delivery systems?
Answer:
- Functional Group Compatibility : Test reactivity with thiols (via disulfide exchange) or amines (via active ester formation) under physiological conditions .
- Stability Assays : Monitor linker cleavage rates in PBS or serum using fluorescence quenching or HPLC .
- Comparative Studies : Benchmark against established linkers (e.g., SMCC, DMTMM) in model systems (e.g., antibody-drug conjugates) .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) leveraging the triazine core’s π-π stacking potential .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories .
- QSAR Modeling : Correlate structural features (e.g., logP, H-bond donors) with antibacterial/antifungal activity using datasets from analogous triazines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
